REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:9]1=[S:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:9]1=[S:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)N1C(C(=CC=C1)O)=S
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.034 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |